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Compound of Interest

Compound Name: 3-Bromo-1H-pyrazol-5-amine

Cat. No.: B571671 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 3-Bromo-1H-pyrazol-5-amine. Due to the limited availability of direct

experimental spectra in public databases, this document presents a detailed analysis based on

data from structurally related analogs and established principles of spectroscopic interpretation.

The information herein is intended to serve as a valuable resource for the characterization and

utilization of this compound in research and development.

Spectroscopic Data Summary
The following tables summarize the estimated and expected spectroscopic data for 3-Bromo-
1H-pyrazol-5-amine. These values are derived from the analysis of analogous compounds,

including other halogenated pyrazoles, and theoretical predictions.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Notes

~5.5 - 6.0 Singlet 1H H4

The chemical

shift is influenced

by the electron-

withdrawing

bromine atom

and the electron-

donating amino

group.

~5.0 - 6.0 Broad Singlet 2H NH₂

Chemical shift

and peak shape

are dependent

on solvent and

concentration.

~11.0 - 12.0 Broad Singlet 1H NH

Tautomeric

proton; chemical

shift is highly

dependent on

solvent and

concentration.

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Chemical Shift (δ) ppm Assignment Notes

~150 - 155 C5
Carbon bearing the amino

group.

~135 - 140 C3

Carbon bearing the bromine

atom; significant downfield shift

due to the halogen's inductive

effect.

~85 - 90 C4

Shielded by the adjacent

nitrogen atoms and influenced

by the substituents at C3 and

C5.

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad
N-H stretching (amine and

pyrazole)

3150 - 3050 Medium C-H stretching (aromatic)

1640 - 1600 Medium to Strong N-H bending (amine)

1580 - 1550 Medium C=N stretching

1480 - 1450 Medium C=C stretching

~1050 Medium to Strong C-Br stretching

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry Data
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m/z Relative Abundance (%) Assignment

161/163 ~100 / ~98 [M]⁺ (Molecular Ion)

82 Variable [M - Br]⁺

55 Variable Further fragmentation

Ionization Mode: Electron Ionization (EI)

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a solid

organic compound such as 3-Bromo-1H-pyrazol-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

Accurately weigh approximately 5-10 mg of 3-Bromo-1H-pyrazol-5-amine.

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a clean, dry 5 mm NMR tube.

Cap the NMR tube securely.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Solvent: DMSO-d₆.

Temperature: 298 K.
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Spectral Width: -2 to 16 ppm.

Acquisition Time: ~4 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 16 to 64, depending on sample concentration.

Referencing: The residual DMSO peak at δ 2.50 ppm.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Solvent: DMSO-d₆.

Temperature: 298 K.

Spectral Width: 0 to 180 ppm.

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 to 4096, or more, as needed for adequate signal-to-noise.

Referencing: The DMSO-d₆ solvent peak at δ 39.52 ppm.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

Grind a small amount (~1-2 mg) of 3-Bromo-1H-pyrazol-5-amine with approximately 100-

200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.
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Transfer a portion of the powder to a pellet press.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent

pellet.

Carefully remove the pellet from the press and place it in the sample holder of the FTIR

spectrometer.

Data Acquisition:

Mode: Transmittance.

Spectral Range: 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16 to 32.

Background: A background spectrum of the empty sample compartment or a pure KBr pellet

should be collected prior to sample analysis.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a

gas chromatograph (GC-MS) or a direct insertion probe.

Sample Preparation:

Prepare a dilute solution of 3-Bromo-1H-pyrazol-5-amine in a volatile organic solvent (e.g.,

methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

Data Acquisition (Direct Insertion Probe):

Dip the tip of the direct insertion probe into the sample solution.

Allow the solvent to evaporate, leaving a thin film of the sample on the probe tip.
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Insert the probe into the ion source of the mass spectrometer.

Gradually heat the probe to volatilize the sample into the ion source.

Mass Spectrometer Parameters (EI Mode):

Ionization Energy: 70 eV.

Source Temperature: 200-250 °C.

Mass Range: m/z 40-400.

Scan Speed: 1-2 scans/second.

Visualized Workflows
The following diagrams illustrate the logical flow of spectroscopic analysis for the

characterization of a novel compound like 3-Bromo-1H-pyrazol-5-amine.
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Caption: Workflow for the synthesis, purification, and structural characterization of 3-Bromo-
1H-pyrazol-5-amine.
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Caption: Logical relationship between spectroscopic techniques and the derived structural

information.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromo-1H-pyrazol-5-amine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b571671#spectroscopic-data-of-3-bromo-1h-pyrazol-
5-amine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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